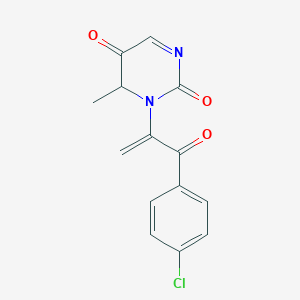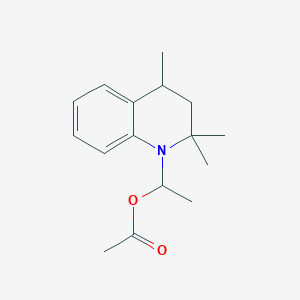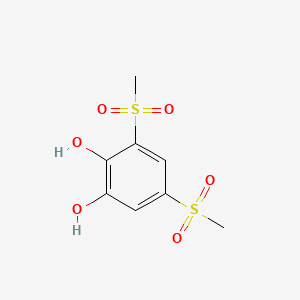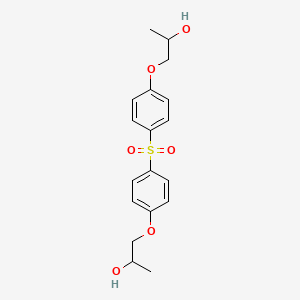
1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is a chemical compound with the molecular formula C18H22O5S It is known for its unique structure, which includes a sulfonyl group and two phenyleneoxy groups connected by a dipropan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol typically involves the reaction of sulfonyl chloride with p-phenyleneoxy compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyleneoxy compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyleneoxy groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Sulfonylbis(phenyleneoxy))dipropan-2-ol: Similar structure but lacks the p-phenyleneoxy groups.
1,1’-(Sulfonylbis(m-phenyleneoxy))dipropan-2-ol: Contains m-phenyleneoxy groups instead of p-phenyleneoxy groups.
1,1’-(Sulfonylbis(o-phenyleneoxy))dipropan-2-ol: Contains o-phenyleneoxy groups instead of p-phenyleneoxy groups.
Uniqueness
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is unique due to the presence of p-phenyleneoxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents, making it more versatile for different applications.
Eigenschaften
CAS-Nummer |
50326-38-0 |
|---|---|
Molekularformel |
C18H22O6S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-[4-[4-(2-hydroxypropoxy)phenyl]sulfonylphenoxy]propan-2-ol |
InChI |
InChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3 |
InChI-Schlüssel |
ZTUNUWXWAKQYMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


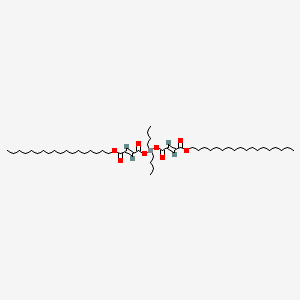

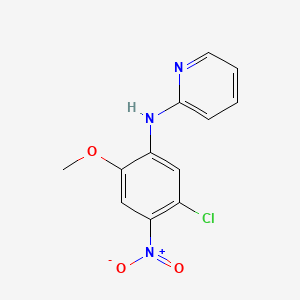
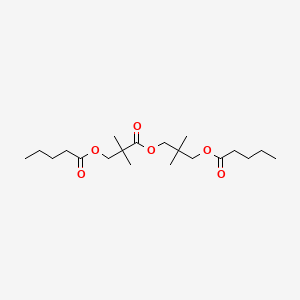


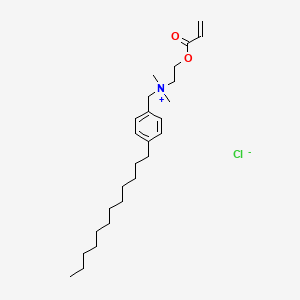
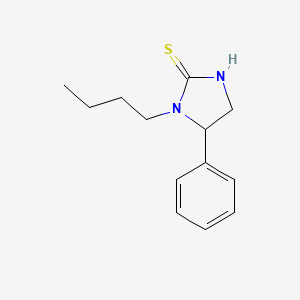
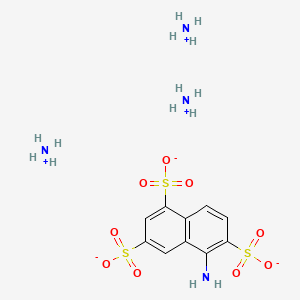
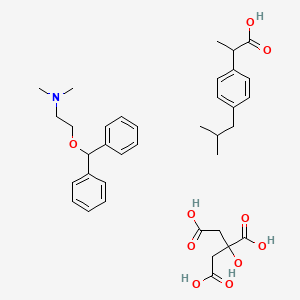
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
